2'-deoxy-2'-fluoro-2'-C-methylcytidine
Overview
Description
“2’-deoxy-2’-fluoro-2’-C-methylcytidine”, also known as PSI-6130, is a nucleoside inhibitor of the NS5B RNA polymerase of hepatitis C virus (HCV) with a K_i value of 4.3 μM . It is a potent inhibitor of HCV RNA replication in the subgenomic HCV replicon system .
Synthesis Analysis
The formation of the 5’-triphosphate of RO2433 (RO2433-TP), a derivative of PSI-6130, requires the deamination of PSI-6130 monophosphate. RO2433 monophosphate is subsequently phosphorylated to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase .Molecular Structure Analysis
The molecular structure of PSI-6130 is characterized by the presence of a fluorine atom and a methyl group on the 2’ carbon of the ribose sugar .Chemical Reactions Analysis
The metabolism of PSI-6130 results in the formation of the 5’-triphosphate of the uridine congener, β-D-2’-deoxy-2’-fluoro-2’-C-methyluridine (PSI-6206; RO2433). This process involves the deamination of PSI-6130 monophosphate .Scientific Research Applications
Synthesis and Clinical Applications
- 2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine (PSI-6130) has been identified as a potent and selective inhibitor of Hepatitis C Virus (HCV) NS5B polymerase. It is a key component of R7128, a prodrug currently in clinical trials for HCV treatment. An efficient and scalable synthesis route for PSI-6130 has been developed, using protected d-glyceraldehyde and involving the introduction of fluorine at the C-2 tertiary carbon in a highly regio- and stereoselective manner (Wang et al., 2009).
Antiviral Activity
- PSI-6130 has demonstrated significant inhibitory activity against HCV replication in vitro. It was specifically designed as an inhibitor for HCV RNA-dependent RNA polymerase (HCV RdRp). Studies revealed that PSI-6130 and its derivative, 2'-C-Methylcytidine, are potent and selective inhibitors of HCV replication, with PSI-6130 showing increased inhibitory activity and low cellular toxicity compared to its derivative (Clark et al., 2005).
Metabolic and Biochemical Analysis
- The biochemical pathway of PSI-6130 involves the formation of an active 5'-Triphosphate species, which is a potent inhibitor of the HCV RNA-dependent RNA polymerase. This pathway includes the deamination of PSI-6130 monophosphate and subsequent phosphorylation to di- and triphosphates. Both enzymatic and cell-based assays indicate that PSI-6130 triphosphate is more potent than its uridine congener (Murakami et al., 2007).
DNA Interaction and Stability
- The compound has been used to study DNA interactions, particularly in the context of DNA labeling. For example, a derivative of 2′-deoxycytidine bearing a tryptophan-based fluorophore showed potential for sensing protein-DNA interactions, indicating its utility in studying DNA dynamics and interactions (Kuba et al., 2018).
Radiosensitization in Cancer Therapy
- In the context of tumor radiation therapy, fluorination at specific sites of nucleosides, including 2'-deoxy-2'-fluorocytidine, has shown to affect radiosensitization. The presence of fluorine atoms at the sugar ring in these nucleosides results in more efficient electron attachment, suggesting potential use in enhancing DNA strand breakage during radiation therapy (Kopyra et al., 2014).
Safety And Hazards
When handling PSI-6130, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPIRLYMDJMKGW-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231287 | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-deoxy-2'-fluoro-2'-C-methylcytidine | |
CAS RN |
817204-33-4 | |
Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSI-6130 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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